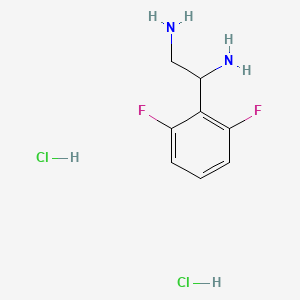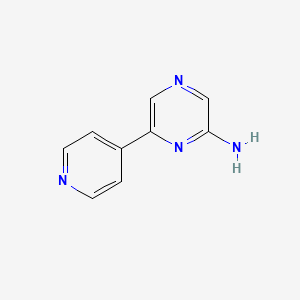
2-氨基-6-(4-吡啶基)吡嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-(4-pyridyl)pyrazine is a heterocyclic compound containing nitrogen atoms in its structure. It is a derivative of pyrazine, which is known for its applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both amino and pyridyl groups in its structure makes it a versatile compound with potential biological and chemical applications.
科学研究应用
2-Amino-6-(4-pyridyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
作用机制
Target of Action
Similar compounds such as 2-amino-6-chloropyrazine have been found to interact with cyclin-dependent kinase 2 in humans .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrazine derivatives .
Biochemical Pathways
Pyrrolopyrazine derivatives, which are structurally similar, have been found to exhibit various biological activities, including antimicrobial, antifungal, and antiviral activities .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that 2-amino-6-(4-pyridyl)pyrazine may have similar effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-pyridyl)pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diaminopyridine with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst can yield 2-Amino-6-(4-pyridyl)pyrazine. Another method involves the use of Suzuki-Miyaura coupling reactions, where boron reagents are employed to facilitate the formation of the desired pyrazine derivative .
Industrial Production Methods
Industrial production of 2-Amino-6-(4-pyridyl)pyrazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-Amino-6-(4-pyridyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.
Substitution: The amino and pyridyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated pyrazines.
相似化合物的比较
Similar Compounds
2-Amino-6-chloropyrazine: Another pyrazine derivative with similar structural features but different chemical properties.
Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen atoms and exhibit a range of biological activities.
Uniqueness
2-Amino-6-(4-pyridyl)pyrazine is unique due to the presence of both amino and pyridyl groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
6-pyridin-4-ylpyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-6-12-5-8(13-9)7-1-3-11-4-2-7/h1-6H,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCJAYLFLSRCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
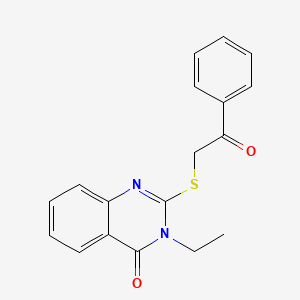
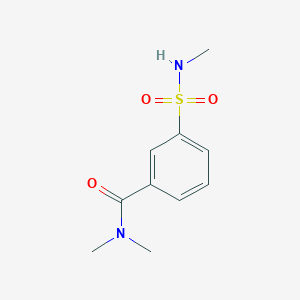
![N-[2-(3-Methylphenyl)ethyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2561507.png)

![1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
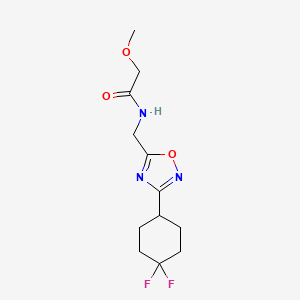

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B2561512.png)
![1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2561513.png)
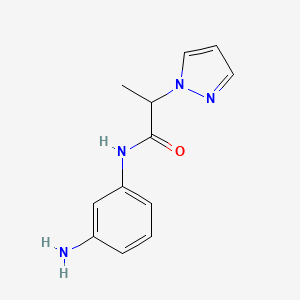


![5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2561521.png)
